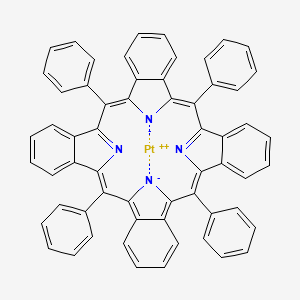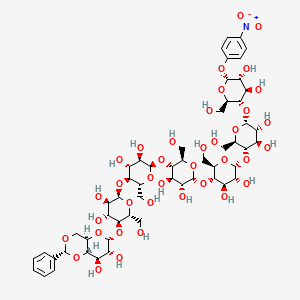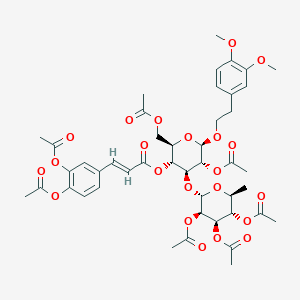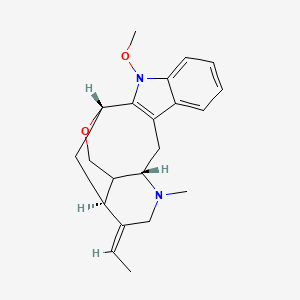![molecular formula C29H40O4 B1180829 [(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 117254-98-5](/img/structure/B1180829.png)
[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules characterized by a complex structure that includes multiple chiral centers and distinct functional groups. These characteristics suggest a potential for diverse chemical reactions and properties, contributing to its significance in various fields of chemical research.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including esterification, cyclization, and functional group transformations. For example, Thaker et al. (2012) described the synthesis of mesogenic homologous series involving naphthalene derivatives through esterification processes, which might be relevant to the synthesis of our target compound due to the structural similarities concerning the naphthalene moiety (B. T. Thaker et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds with naphthalene rings often includes investigations into their crystal structures or molecular conformations. For instance, Cannon et al. (1975) conducted a study on the crystal structure of a related naphthalene derivative, providing insights into the stereochemistry and spatial arrangement of similar compounds (J. Cannon et al., 1975).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely depending on the specific functional groups present. Bunce et al. (1997) explored the photochemistry of naphthalenones, which might offer insights into the behavior of compounds with similar enone structures under light exposure (R. Bunce et al., 1997).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound is involved in synthetic chemistry, particularly in the design and synthesis of naphthalene derivatives, which are pivotal in the development of novel anticancer agents through regulating cell autophagy. Such compounds have shown to induce cancer cell apoptosis by inhibiting key signaling pathways like PI3K/AKT/mTOR, mediating apoptosis in an autophagy-dependent manner (Yang et al., 2019). Additionally, the compound plays a role in chemoenzymatic synthesis processes, leading to the creation of complex molecules with potential biological activities, showcasing its versatility in synthetic strategies (Kinoshita et al., 2008).
Photochemistry and Photobiology
In photochemistry, the compound and its derivatives are studied for their photoreactive properties. For instance, the photochemistry of related naphthalenones has been explored, revealing insights into solvent addition reactions and the mechanisms of photoinduced transformations, which are essential for understanding the photochemical behavior of complex organic molecules (Bunce et al., 1997).
Pharmacological Research
In pharmacological research, derivatives of the compound are being investigated for their antiproliferative activities against human solid tumor cell lines. The synthesis of 5-hydroxy-1,4-naphthoquinone analogues and their evaluation for antiproliferative activity highlights the potential of such compounds in cancer therapy, with some derivatives showing significant potency (Bonifazi et al., 2010).
Liquid Crystalline Properties
Research into the liquid crystalline properties of Schiff base-ester central linkage systems involving disubstituted naphthalene ring structures, to which the compound is related, has provided valuable insights into the design of novel liquid crystalline materials. These materials have potential applications in displays and other electronic devices, demonstrating the broad applicability of naphthalene derivatives in materials science (Thaker et al., 2012).
Propiedades
IUPAC Name |
[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O4/c1-6-21(2)8-14-25-28(4)18-7-17-27(3,24(28)16-19-29(25,5)32)20-33-26(31)15-11-22-9-12-23(30)13-10-22/h6,9-13,15,24-25,30,32H,1-2,7-8,14,16-20H2,3-5H3/b15-11+/t24-,25+,27?,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORINFASUBZBQ-WCZLRCKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)COC(=O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]([C@@H]2CCC(=C)C=C)(C)O)(C)COC(=O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-ethyl-5-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)




![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)

